2(5H)-Oxazolone
Overview
Description
2(5H)-Oxazolone is a chemical compound that has been used in various laboratory settings . It is also known as 2(5H)-Furanone . The compound is used in laboratory chemicals and is advised against use in food, drugs, pesticides, or biocidal products .
Synthesis Analysis
The synthesis of chiral 2(5H)-furanone derivatives has been investigated using CuI as a catalyst, N, N-diisopropylethylamine as ligand, n-butylamine as a base, and CH3CN as solvent . The reaction of N-[5-(S)-alkoxy-2(5H)-furanonyl] amino acid propargyl esters at room temperature resulted in a series of new chiral 2(5H)-furanone derivatives .
Chemical Reactions Analysis
2(5H)-Furanones have been found to undergo a number of reactions including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes . Some reactions of furanones turned out to be not or insufficiently considered. For 2(5H)-furanone, these are oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines .
Scientific Research Applications
Insecticide Development
2(5H)-Oxazolone derivatives have been explored for their use in developing novel insecticides. Specifically, N-substituted amino-2(5H)-oxazolones have shown potent activity against various insect species by acting as nicotinic acetylcholine receptor agonists (Zhang et al., 2014).
Medical Research: Colitis Model
Oxazolone has been used to induce a form of experimental colitis in mice, known as oxazolone colitis. This model is characterized by a rapid development of inflammation in the colon and is useful for studying T helper cell type 2-mediated processes (Boirivant et al., 1998).
Anticancer Properties
Studies have shown that certain this compound derivatives exhibit potential anticancer properties. For instance, 2-substituted 4-arylidene-5(4H)-oxazolones, synthesized using lemon juice as a biocatalyst, demonstrated promising growth inhibition against lung cancer cell lines, highlighting their potential as anticancer agents (Prasad et al., 2019).
Skin Sensitization Studies
(E)-4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one, a variant of oxazolone, is known for its extreme skin sensitization potency. This has led to detailed studies on its reactivity with proteins or peptides, aiding in understanding the chemical basis of skin sensitization (Natsch et al., 2010).
Advances in Oxazolone Chemistry
Oxazolone chemistry has seen significant advancements over the years. Research has explored various structures, methods of preparation, and chemical properties of oxazolones, contributing to the development of nitrogen-containing heterocyclic systems and their applications in diverse fields (Filler, 1965).
Optical Property Studies
Oxazolone derivatives have been studied for their nonlinear optical properties. For example, 4-substituted benzylidene-2-phenyl oxazol-5-ones were synthesized and characterized for their potential applications in photonics and electronics (Murthy et al., 2010).
Safety and Hazards
2(5H)-Oxazolone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
5H-1,3-oxazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULOMQHYQDNNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559929 | |
Record name | 1,3-Oxazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64121-01-3 | |
Record name | 1,3-Oxazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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